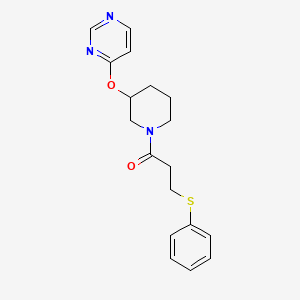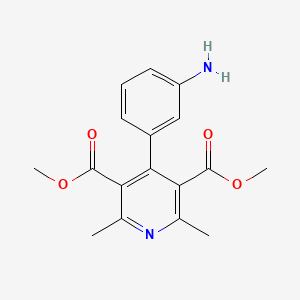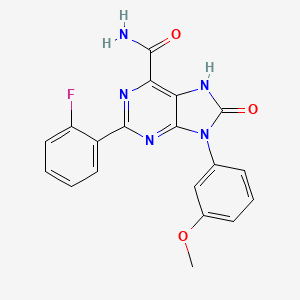![molecular formula C22H20ClN3O3 B2776699 1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 402950-98-5](/img/structure/B2776699.png)
1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that pyrazoline derivatives, including those related to the specified compound, show significant antimicrobial activity. For example, a study synthesized and characterized 2-(5-(2-chloro-6-methylquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)ones, which were tested for in vitro antimicrobial activity against various bacterial and fungal strains. These compounds demonstrated remarkable antimicrobial potency, highlighting their potential as antimicrobial agents (Desai, Joshi, & Rajpara, 2013).
Chemical Sensing
Pyrazoline-based compounds have been explored for their application as chemosensors due to their selective interaction with metal ions. A study on a pyrazoline derivative demonstrated its effectiveness as a colorimetric and fluorescent probe for the selective detection of Zn2+ ions in aqueous media, showcasing its potential for environmental monitoring and bioimaging applications (Kasirajan et al., 2017).
Materials Science
The synthesis of quinoline and pyrazoline derivatives also contributes to materials science, particularly in developing novel compounds with enhanced properties for industrial applications. For instance, the synthesis and evaluation of quinolinone derivatives as antioxidants in lubricating greases have been explored. These compounds showed promising results in improving the oxidative stability of lubricants, which is crucial for extending the lifespan of mechanical systems (Hussein, Ismail, & El-Adly, 2016).
Photophysical Studies
Further research into pyrazoline derivatives focuses on their photophysical properties, making them suitable for applications in fluorescent chemosensors. These studies provide insights into the mechanisms of interaction with specific metal ions and the potential for developing sensitive detection methods for environmental and biological analyses (Khan, 2020).
Propiedades
IUPAC Name |
1-[3-(2-chloroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-13(27)26-19(16-10-14-6-4-5-7-17(14)24-22(16)23)12-18(25-26)15-8-9-20(28-2)21(11-15)29-3/h4-11,19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEUKBDRAVAKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-cyclopropylisoxazol-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2776620.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2776623.png)



![3-chloro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2776631.png)
![Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2776632.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)

![4-allyl-2-(2-amino-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2776635.png)

![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)
